molecular formula C9H17ClF3N B15306243 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers

Cat. No.: B15306243
M. Wt: 231.68 g/mol
InChI Key: PNROYJBLPPUDRY-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C9H17ClF3N and a molecular weight of 231.69 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with cyclohexanone to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted cyclohexyl derivatives and trifluoroethyl compounds .

Scientific Research Applications

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl ring provides structural stability, while the methanamine group can form hydrogen bonds with target molecules, facilitating binding and activity .

Comparison with Similar Compounds

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride lies in its specific stereochemistry and the presence of the trifluoroethyl group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H17ClF3N

Molecular Weight

231.68 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h7-8H,1-6,13H2;1H

InChI Key

PNROYJBLPPUDRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CN)CC(F)(F)F.Cl

Origin of Product

United States

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